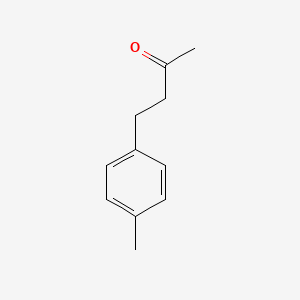

4-(4-Methylphenyl)-2-butanone

描述

Contextualization within Aromatic Ketone Chemistry and Specialized Organic Compounds

4-(4-Methylphenyl)-2-butanone, also referred to as 4-(p-tolyl)-2-butanone, is an organic compound classified within the family of aromatic ketones. ontosight.ai Its molecular structure is defined by a butanone chain attached to a p-tolyl group, which consists of a benzene (B151609) ring substituted with a methyl group. ontosight.aihmdb.ca This structure places it among the toluenes, which are compounds containing a benzene ring that bears a methane (B114726) group. hmdb.ca

The synthesis of this compound can be achieved through various established organic chemistry reactions. One common method involves the condensation of p-tolualdehyde with acetone (B3395972), which is then followed by a hydrogenation step. chemicalbook.com An alternative pathway includes the reaction between p-tolualdehyde and acetone in the presence of a base catalyst. ontosight.ai As a ketone, its chemical reactivity is characterized by the carbonyl group, making it a valuable intermediate in further organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | bldpharm.com |

| Molecular Weight | 162.23 g/mol | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | 135-140°C (at 10 mmHg) | ontosight.ai |

| Boiling Point | 243-244°C (at 760 mmHg) | hmdb.ca |

| Specific Gravity | 0.981 to 0.988 @ 25°C | thegoodscentscompany.com |

| Refractive Index | 1.503 to 1.508 @ 20°C | thegoodscentscompany.com |

| Solubility in Water | Slightly soluble | ontosight.aihmdb.ca |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone | ontosight.ai |

Significance of this compound in Contemporary Chemical and Biological Sciences

The significance of this compound in the sciences stems from its role as a versatile building block and its notable sensory properties. In the field of synthetic chemistry, it serves as a key intermediate in the production of a variety of more complex molecules. ontosight.ai Research has indicated its utility in the synthesis of certain pharmaceuticals, including some antidepressant drugs, as well as agrochemicals and dyes. ontosight.ai

Beyond its role in synthesis, the compound is recognized for its distinct organoleptic properties, described as having a very sweet, fruity, and floral aroma with notes of raspberry and plum. hmdb.cachemicalbook.comthegoodscentscompany.com This has led to its application as a flavoring and fragrance agent. hmdb.cathegoodscentscompany.com Furthermore, its potential as an insect attractant has been the subject of extensive study, highlighting its relevance in the field of chemical ecology. chemicalbook.com The compound and its derivatives, such as 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone, are considered versatile building blocks for creating substituted divinyl ketones used in the synthesis of natural products. researchgate.net

Table 2: Research Applications of this compound

| Area of Research | Specific Application | Reference(s) |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for certain antidepressant drugs | ontosight.ai |

| Agrochemical Synthesis | Intermediate for agrochemicals | ontosight.ai |

| Industrial Chemistry | Intermediate for dyes | ontosight.ai |

| Flavor & Fragrance | Used as a flavoring and fragrance agent | hmdb.cathegoodscentscompany.com |

| Chemical Ecology | Studied as an insect attractant | chemicalbook.com |

| Natural Product Synthesis | Building block for divinyl ketones | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-(4-methylphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIRDOGDCJQFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228363 | |

| Record name | 4-(p-Tolyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a sweet, fruity-floral odour | |

| Record name | 4-(p-Tolyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

243.00 to 244.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(4-Methylphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-(4-Methylphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Tolyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-0.988 | |

| Record name | 4-(p-Tolyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7774-79-0 | |

| Record name | 4-(4-Methylphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Tolyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Tolyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 4-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-TOLYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98IK70Y98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-Methylphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenyl 2 Butanone

Advanced Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-butanone, an aromatic ketone, can be achieved through several established and modern chemical routes. These methods range from classic electrophilic aromatic substitutions to advanced catalytic cross-coupling reactions, each offering distinct advantages in terms of efficiency, scalability, and environmental impact.

Friedel-Crafts Reaction: One of the most fundamental methods for synthesizing this compound is the Friedel-Crafts reaction. ijpcbs.comnih.gov This reaction involves the electrophilic substitution of an aromatic ring. Two primary variations are applicable:

Friedel-Crafts Acylation: This approach involves the reaction of toluene (B28343) with a suitable four-carbon acylating agent, such as crotonyl chloride or but-3-enoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov The initial reaction forms an unsaturated ketone, 4-(4-methylphenyl)but-3-en-2-one, which is subsequently reduced via catalytic hydrogenation to yield the final saturated ketone product.

Friedel-Crafts Alkylation: Alternatively, toluene can be reacted with an alkylating agent like 4-hydroxy-2-butanone (B42824) under acidic conditions. google.com Traditional methods employed strong acids such as sulfuric acid or phosphoric acid. google.com This reaction directly forms the carbon skeleton of the target molecule. However, these traditional methods often suffer from issues like low yields and the production of significant acidic waste. google.com

Acetoacetic Ester Synthesis: A classic laboratory-scale method for preparing ketones is the acetoacetic ester synthesis. study.com This route involves the sequential alkylation of ethyl acetoacetate (B1235776). First, the ester is deprotonated with a base (e.g., sodium ethoxide) and reacted with a methyl halide. A second deprotonation followed by reaction with 4-methylbenzyl halide introduces the substituted benzyl (B1604629) group. The final step involves acidic hydrolysis and decarboxylation to yield 3-methyl-4-(4-methylphenyl)-2-butanone, an isomer of the target compound. study.com A modification of this route using appropriate precursors can be adapted to synthesize the desired this compound.

Modern synthetic chemistry emphasizes the use of catalytic and more environmentally benign methodologies to reduce waste and improve efficiency.

Palladium-Catalyzed Heck Reaction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this typically involves coupling a 4-halotoluene (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) with methyl vinyl ketone (MVK). The reaction is catalyzed by a palladium complex, often Pd(OAc)₂ or a palladacycle, and requires a base. google.comresearchgate.net This initially produces 4-(4-methylphenyl)but-3-en-2-one, which is then hydrogenated to the final product. The direct use of MVK can be problematic due to its toxicity and instability. google.com An alternative, discussed in section 2.2.2, involves the in situ generation of MVK from a more stable precursor. google.com

Solid Acid Catalysis in Friedel-Crafts Reactions: To address the environmental concerns of traditional Friedel-Crafts reactions, heterogeneous solid acid catalysts have been developed. For the synthesis of the related compound 4-(4-hydroxyphenyl)-2-butanone (B135659), a hydrogen fluoride (B91410) (HF) modified ultra-stable Y-type (USY) molecular sieve has been used as a reusable catalyst for the alkylation of phenol (B47542) with 4-hydroxy-2-butanone. google.com This approach offers advantages such as high yield, reduced production costs, and the elimination of corrosive liquid acid waste, representing a significant green chemistry improvement. google.com

Below is a table summarizing key synthetic methods.

Table 1: Comparison of Synthetic Routes for this compound and Related Structures| Method | Reactants | Catalyst/Reagent | Key Features | Citations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Toluene, Crotonyl Chloride | AlCl₃ | Two-step process (acylation then reduction); classic industrial method. | nih.gov |

| Friedel-Crafts Alkylation | Toluene, 4-Hydroxy-2-butanone | H₂SO₄ / H₃PO₄ | Direct formation of the carbon skeleton; generates acidic waste. | google.com |

| Heck Reaction | 4-Halotoluene, Methyl Vinyl Ketone | Palladium Complex (e.g., Pd(OAc)₂) | High efficiency; catalytic process; requires subsequent reduction. | organic-chemistry.orggoogle.com |

Precursors and Intermediate Compounds in the Synthesis of this compound

The selection of appropriate precursors is critical for an efficient synthesis. The structure of this compound can be deconstructed into a toluene-derived moiety and a four-carbon butanone chain, guiding the choice of starting materials.

The primary precursors for the synthesis of this compound are an aromatic component and a four-carbon chain.

Aromatic Precursors:

Toluene: Used directly in Friedel-Crafts reactions. nih.govgoogle.com

4-Halotoluenes (e.g., 4-bromotoluene, 4-iodotoluene): Key electrophiles in palladium-catalyzed cross-coupling reactions like the Heck reaction. google.comresearchgate.net

4-Methylphenylboronic Acid: A versatile nucleophile used in Suzuki-Miyaura cross-coupling reactions, another powerful palladium-catalyzed method for forming C-C bonds. nbinno.cominnospk.com

Four-Carbon Precursors (Synthons):

Methyl Vinyl Ketone (MVK): A common partner for 4-halotoluenes in the Heck reaction. google.comresearchgate.net

4-Hydroxy-2-butanone: A stable and less toxic alternative to MVK, used as an alkylating agent in Friedel-Crafts reactions. google.comsemanticscholar.org It is an important intermediate typically produced from the aldol (B89426) condensation of acetone (B3395972) and formaldehyde. semanticscholar.orgguidechem.com

Crotonyl Chloride / But-3-enoyl Chloride: Acylating agents for Friedel-Crafts reactions. nih.gov

Handling methyl vinyl ketone (MVK) directly can be hazardous due to its toxicity and propensity to polymerize. google.com An effective industrial strategy is to generate MVK in situ from a stable precursor. 4-Substituted-2-butanones serve this purpose excellently, acting as versatile four-carbon synthons. google.com

Optimization Strategies for Synthetic Yield and Purity of this compound

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize the conversion of reactants into the desired product while minimizing the formation of impurities.

Key optimization strategies focus on the catalytic Heck reaction, which offers many variables for fine-tuning.

Catalyst System: The choice of palladium source and ligand is crucial. While ligand-free systems using Pd(OAc)₂ can be effective, particularly under microwave conditions, the use of specific phosphine (B1218219) ligands (e.g., triphenylphosphine) can stabilize the catalyst and improve yields and selectivity. google.comresearchgate.net

Reaction Conditions:

Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Microwave irradiation has been shown to dramatically reduce reaction times (e.g., to 4 hours) and improve yields in ligand-free Heck reactions. researchgate.net

Base: The choice and stoichiometry of the base (e.g., carbonates, amines) are critical for the catalytic cycle, particularly for regenerating the active Pd(0) species.

Solvent: The solvent can influence catalyst solubility and reactivity. Dimethylformamide (DMF) is a common solvent for Heck reactions. google.com

Purity and Post-Reaction Workup: After the reaction, purification is essential. Common methods include distillation under reduced pressure to separate the product from non-volatile impurities and catalysts. google.com Chromatographic techniques can be employed for higher purity on a laboratory scale. For industrial applications, optimizing the reaction to minimize byproducts is paramount to simplify purification and reduce costs.

The table below outlines parameters that can be adjusted to optimize the synthesis.

Table 2: Optimization Parameters for the Synthesis of this compound| Parameter | Variable | Effect on Yield and Purity | Citations |

|---|---|---|---|

| Catalyst | Palladium source (e.g., Pd(OAc)₂, PdCl₂) | Affects catalytic activity and stability. | google.comresearchgate.net |

| Ligand | Phosphine ligands (e.g., PPh₃) vs. ligand-free | Influences catalyst stability, reaction rate, and selectivity. | google.comresearchgate.net |

| Base | Type (e.g., K₂CO₃, Et₃N) and amount | Essential for the catalytic cycle; affects rate and side reactions. | nih.gov |

| Solvent | Polarity and boiling point (e.g., DMF, THF) | Affects solubility of reagents and catalyst performance. | google.comgoogle.com |

| Temperature | Conventional heating vs. Microwave irradiation | Influences reaction rate and potential for side reactions. Microwaves can significantly reduce time and improve yield. | researchgate.net |

| Precursor Choice | MVK vs. in situ generation (e.g., from sulfonylated butanone) | In situ generation improves safety and can lead to higher effective yields by avoiding MVK degradation. | google.com |

Reactivity and Derivatization Pathways of 4 4 Methylphenyl 2 Butanone

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of 4-(4-methylphenyl)-2-butanone is susceptible to electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The existing methyl group on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the butanone side chain, substitution is expected to occur primarily at the positions ortho to the methyl group.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This reaction generates a nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). This is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the halogen molecule to create a more potent electrophile. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com While these are classic EAS reactions, their application to this compound would need to consider the potential for side reactions involving the ketone functional group.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

Reactions of the Ketone Functional Group

The ketone's carbonyl group (C=O) is a site of significant reactivity due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, while the oxygen atom is nucleophilic. savemyexams.com

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. savemyexams.com

Key nucleophilic addition reactions for this compound include:

Reaction with Grignard Reagents: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the ketone results in the formation of a tertiary alcohol after an acidic workup. For example, the reaction with methylmagnesium chloride (CH₃MgCl) would yield 2-methyl-4-(4-methylphenyl)-2-butanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond produces a cyanohydrin. This reaction is significant in organic synthesis as it extends the carbon chain by one carbon and introduces two functional groups, a hydroxyl (-OH) and a nitrile (-CN), which can be further transformed. savemyexams.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Hydride ion (H⁻) | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Alkyl group (R⁻) | R-MgX (Grignard reagent) | Tertiary Alcohol |

| Cyanide ion (CN⁻) | HCN, KCN/H⁺ | Cyanohydrin |

Reduction: The ketone functional group of this compound can be readily reduced to a secondary alcohol, 4-(4-methylphenyl)-2-butanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ualberta.ca Zinc borohydride on charcoal (Zn(BH₄)₂/C) has also been shown to be an effective system for the reduction of ketones to their corresponding alcohols. scielo.org.mx

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For instance, oxidation of this compound could potentially yield derivatives of 4-methylbenzoic acid. The Baeyer-Villiger oxidation, using a peroxy acid, could convert the ketone into an ester.

Table 2: Reductive and Oxidative Reactions

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄, Zn(BH₄)₂/C | Secondary Alcohol |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid Derivatives |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester |

Influence of Substituted Groups on Reactivity in Analogous Compounds

The reactivity of ketones analogous to this compound is significantly influenced by the nature and position of substituents on the phenyl ring and the alkyl chain.

Electronic Effects: Electron-donating groups (like methoxy (B1213986), -OCH₃) on the phenyl ring increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (like nitro, -NO₂) deactivate the ring towards electrophilic substitution. smolecule.com In the context of the ketone's reactivity, electron-donating groups on the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions.

Steric Effects: The size of the alkyl groups attached to the carbonyl carbon influences the rate of nucleophilic addition. Larger, bulkier groups present greater steric hindrance, making it more difficult for a nucleophile to approach the carbonyl carbon. For example, butanone is generally less reactive in nucleophilic addition reactions than propanone due to the larger ethyl group compared to a methyl group. doubtnut.com Similarly, substituents on the phenyl ring at the ortho position can sterically hinder reactions at the benzylic position.

Studies on compounds like 3-(4-methylphenyl)butan-2-one (B14597984) and 4-(4-methoxy-3-methylphenyl)butan-2-one (B13611162) illustrate these principles. The additional methyl group in the former and the methoxy and methyl groups in the latter alter the electronic and steric environment, thereby modifying their reactivity profiles compared to the parent compound. smolecule.comsmolecule.com For instance, the presence of a methoxy group can influence the course of electrophilic aromatic substitution. smolecule.com

Applications of 4 4 Methylphenyl 2 Butanone in Organic Synthesis and Medicinal Chemistry

Role as a Building Block and Synthon in Complex Organic Synthesis

In the field of organic synthesis, the strategic construction of complex molecules relies on the use of well-defined starting materials known as building blocks or synthons. A synthon is an idealized fragment of a molecule that assists in planning a synthesis, while a building block is the real chemical compound that corresponds to that synthon. 4-(4-Methylphenyl)-2-butanone and its derivatives have been identified as useful four-carbon building blocks in the assembly of more elaborate molecular frameworks unife.it.

These molecules provide a foundational structure that can be chemically modified and elaborated upon. Their reactivity allows chemists to form new chemical bonds and introduce additional functional groups, progressively building towards a desired target molecule. This approach is fundamental to the synthesis of novel compounds, including those with potential biological activity.

A chemically modified form of this compound, specifically 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone, has been established as a versatile building block for synthesizing substituted divinyl ketones researchgate.net. This derivative acts as a key precursor in reactions designed to construct the characteristic carbon skeleton of divinyl ketones. The strategic use of this building block facilitates a streamlined approach to this class of compounds, which are themselves important intermediates in further synthetic transformations.

The same derivative, 4-[(4-methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone, has demonstrated its utility in the synthesis of molecules related to natural products. It serves as a readily available four-carbon building block in a formal synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) unife.it. KDO is an important eight-carbon sugar acid that is a key component of the lipopolysaccharide outer membrane of most Gram-negative bacteria. The ability to synthesize KDO and its analogues is crucial for research into bacterial physiology and the development of new antibacterial agents. This application highlights how a specific building block derived from this compound can be instrumental in accessing complex and biologically significant molecules.

Table 1: Synthetic Applications of this compound Derivatives

| Derivative | Role | Product Class / Target Molecule |

| 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone | Building Block / Precursor | Substituted Divinyl Ketones researchgate.net |

| 4-[(4-methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone | Building Block / Synthon | 3-deoxy-D-manno-2-octulosonic acid (KDO) unife.it |

Intermediate in Pharmaceutical and Specialty Chemical Production

Beyond its role in complex, multi-step syntheses, this compound functions as an intermediate in the production of various organic compounds and drugs biosynce.compharmasynce.com. An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. In industrial settings, this compound can be a stepping-stone in a manufacturing process, being converted through one or more subsequent reaction steps into a final product, such as a pharmaceutical ingredient or another specialty chemical.

Potential in Material Science (e.g., photosensitizers, semiconductor agents)

The core structure of this compound is found within more complex molecules that have applications in material science. For example, the compound 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-, which contains the 4-methylphenyl-butanone backbone, is listed for industrial use as a photosensitizer and as a semiconductor and photovoltaic agent nih.gov. Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process, while semiconductor agents are used in the manufacturing of electronic components. This indicates that the structural motif of this compound can be incorporated into larger molecules to impart specific functions relevant to materials technology.

Biological Activities and Mechanistic Investigations of 4 4 Methylphenyl 2 Butanone and Its Analogs

Anti-inflammatory and Analgesic Properties

Analogs of 4-(4-Methylphenyl)-2-butanone have demonstrated notable anti-inflammatory and analgesic activities in various studies. These effects are attributed to their ability to modulate key cellular pathways and interact with specific enzymes and receptors involved in inflammation and pain perception.

The anti-inflammatory effects of this compound analogs are significantly linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as cyclooxygenase-2 (COX-2). nih.gov

Studies on raspberry ketone have shown its ability to suppress the activation of the NF-κB pathway, leading to a reduction in the production of TNF-α. nih.govplos.org This, in turn, mitigates the inflammatory cascade. Similarly, the analog 4-(phenylsulfanyl) butan-2-one has been found to decrease the expression of TNF-α, COX-2, and inducible nitric oxide synthase (iNOS) by inhibiting NF-κB signaling. nih.govnih.govnih.gov By downregulating these inflammatory mediators, these compounds can alleviate inflammatory responses.

The analgesic effects are likely a consequence of the anti-inflammatory action, as the reduction in inflammatory mediators like prostaglandins (B1171923) (produced by COX-2) leads to decreased sensitization of nociceptors, the sensory neurons responsible for detecting painful stimuli.

The interaction of this compound and its analogs with specific enzymes and receptors is a key area of investigation for understanding their pharmacological effects.

Cannabinoid Receptors: While direct binding studies for this compound on cannabinoid receptors (CB1 and CB2) are not extensively documented in the available literature, the structural similarities of some analogs to endocannabinoids suggest a potential for interaction. The endocannabinoid system is known to play a significant role in modulating pain and inflammation. nih.govnih.gov Further research is needed to elucidate any direct or indirect effects of this compound on this system.

Stearoyl-CoA Desaturase (SCD): Stearoyl-CoA desaturase is an enzyme involved in lipid metabolism, and its inhibition has been linked to various therapeutic effects, including in the context of metabolic diseases and cancer. nih.govselleckchem.commedchemexpress.comnih.gov There is currently a lack of direct evidence to suggest that this compound or its immediate analogs are potent inhibitors of SCD.

Anticancer Potential

Emerging research on analogs of this compound, particularly raspberry ketone, suggests potential anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of oxidative stress in cancer cells.

Analogs of this compound have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.

Apoptosis Induction: Raspberry ketone has demonstrated anti-apoptotic activity in healthy cells by reducing the expression of cytoplasmic cytochrome C and caspases, which are key executioners of apoptosis. nih.gov However, in the context of cancer, other ketone-containing compounds have been shown to induce apoptosis. For instance, ketone bodies can induce apoptosis in neuroblastoma cells. nih.govresearchgate.net The pro-apoptotic mechanisms often involve the modulation of the Bcl-2 family of proteins and the activation of caspase cascades. nih.govnih.gov

Cell Cycle Arrest: Raspberry ketone has been found to cause cell cycle arrest at the G1-S phase in colorectal cancer cells. science.gov This is achieved by inhibiting the Wnt/β-catenin pathway, which leads to the downregulation of CyclinD1/CDK4 protein expression. science.gov The inhibition of these key cell cycle regulators prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. Other studies have also demonstrated that various compounds can induce cell cycle arrest at different phases, such as the G2/M phase, as a mechanism of their anticancer action. plos.orgmdpi.com

The role of reactive oxygen species (ROS) in cancer is complex; while moderate levels can promote cancer cell proliferation, excessive levels can induce cell death. mdpi.com Some anticancer drugs exert their effects by inducing oxidative stress in cancer cells. plos.org

Analogs of this compound, such as raspberry ketone, have been shown to possess antioxidant properties in normal cells, protecting them from oxidative damage. nih.govmdpi.comnih.gov However, in the context of cancer therapy, the ability of related compounds to induce oxidative stress could be a potential mechanism for their anticancer effects. For example, the selective killing of cancer cells by the natural compound Withanone has been linked to the induction of ROS signaling. nih.govmdpi.com The differential response to oxidative stress between normal and cancer cells could provide a therapeutic window for such compounds.

While direct cytotoxic data for this compound on A549 (lung carcinoma), HeLa (cervical cancer), and neuroblastoma cell lines is limited in the reviewed literature, studies on related ketone compounds provide some insights.

General studies on ketone bodies have shown that they can inhibit the viability of human neuroblastoma cells and HeLa cells. nih.govnih.govresearchgate.net For instance, β-hydroxybutyrate, a ketone body, inhibited the proliferation of HeLa cells in a dose-dependent manner. nih.gov In neuroblastoma cells, both acetoacetate (B1235776) and β-hydroxybutyrate significantly decreased cell viability and increased apoptosis. nih.gov The mechanism is thought to be related to the cancer cells' inability to efficiently use ketone bodies for energy. nih.gov

The table below summarizes the cytotoxic effects of general ketone bodies on relevant cancer cell lines, as specific data for this compound is not available.

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ketone Bodies (β-hydroxybutyrate) | HeLa | Inhibited proliferation | nih.gov |

| Ketone Bodies (Acetoacetate, β-hydroxybutyrate) | Neuroblastoma (SK-N-AS) | Decreased cell viability, increased apoptosis | nih.gov |

| - | A549 | Data not available in reviewed sources | - |

Antimicrobial and Biocidal Activities

While direct studies on the antimicrobial and biocidal activities of this compound are limited in publicly available scientific literature, research on analogous compounds provides insights into the potential of this chemical class. Phenylbutanones and related structures have been investigated for their ability to inhibit the growth of various microorganisms.

For instance, a study on synthetic benzyl (B1604629) phenyl ketone derivatives demonstrated notable antibacterial properties. Specifically, the compound 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone showed nearly complete inhibition of bacterial growth for both Escherichia coli and Staphylococcus aureus. nih.gov This suggests that the core structure, which shares similarities with this compound, can be a scaffold for developing potent antibacterial agents.

Another related compound, dibenzalacetone, synthesized from acetone (B3395972) and benzaldehyde, has been evaluated for its antimicrobial activity against several human pathogenic microorganisms. thegoodscentscompany.comnih.gov In one study, it displayed significant antifungal activity against Candida albicans and antibacterial effects against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. thegoodscentscompany.comnih.gov However, it was found to be inactive against Staphylococcus aureus. thegoodscentscompany.comnih.gov The antimicrobial potency was generally lower than standard drugs like Ampicillin and Ketoconazole. thegoodscentscompany.com

Furthermore, research into 2-butanone (B6335102) peroxide, a peroxygen derivative, has shown broad-spectrum biocidal activity. mdpi.com It was effective against Legionella pneumophila, Escherichia coli, Pseudomonas aeruginosa, Enterococcus hirae, and Staphylococcus aureus at varying concentrations and contact times. mdpi.com It also exhibited mycobactericidal, sporicidal, fungicidal, and virucidal properties. mdpi.com Although structurally different in its peroxide group, this demonstrates the biocidal potential of butanone-based compounds.

The following table summarizes the antimicrobial activities of some analogous compounds to this compound.

| Compound | Test Organism | Activity |

| 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone | Escherichia coli, Staphylococcus aureus | Nearly 100% inhibition of bacterial growth. nih.gov |

| Dibenzalacetone | Candida albicans | High antifungal activity. thegoodscentscompany.comnih.gov |

| Klebsiella pneumoniae | Moderate antibacterial activity. thegoodscentscompany.comnih.gov | |

| Pseudomonas aeruginosa | Moderate antibacterial activity. thegoodscentscompany.comnih.gov | |

| Escherichia coli | Low antibacterial activity. thegoodscentscompany.comnih.gov | |

| Staphylococcus aureus | Inactive. thegoodscentscompany.comnih.gov | |

| 2-Butanone peroxide | Legionella pneumophila | Biocidal at 0.12%. mdpi.com |

| E. coli, P. aeruginosa, E. hirae | Biocidal at 0.5%. mdpi.com | |

| Staphylococcus aureus | Biocidal at 1%. mdpi.com |

Insecticidal Efficacy (from analogous compounds)

The insecticidal efficacy of this compound has not been extensively documented. However, studies on analogous compounds, particularly raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), provide some indication of its potential effects on insects. Raspberry ketone is a well-known attractant for certain fruit fly species, such as the Queensland fruit fly (Bactrocera tryoni) and the melon fly (Zeugodacus cucurbitae). While attraction is a key component in pest management strategies like lure-and-kill, it does not directly equate to insecticidal activity.

Research has shown that supplementing the diet of male Queensland fruit flies with raspberry ketone can accelerate their sexual maturation. However, a study investigating the impact of a raspberry ketone-supplemented diet on male melon flies found no significant effect on their time to sexual maturity, survival, or mating competitiveness.

Direct toxicity studies on raspberry ketone against insects are not widely available. However, toxicity studies in mice have been conducted. An acute oral dose of 640 mg/kg of raspberry ketone resulted in a significant mortality rate in mice. While this demonstrates toxicity in a mammalian model, it does not directly translate to insecticidal efficacy.

Research on other structurally related compounds offers further clues. For example, novel phenylurea derivatives have been synthesized and shown to display strong insecticidal activity against various pests, including the beet armyworm (Spodoptera exigua). nih.gov Some of these compounds exhibited broad-spectrum insecticidal activity. nih.gov While the phenylurea structure is more complex than this compound, this highlights the potential for phenyl-containing compounds in insecticide development.

The following table summarizes the reported effects of analogous compounds on insects.

| Compound | Insect Species | Effect |

| Raspberry ketone | Queensland fruit fly (Bactrocera tryoni) | Attractant, accelerates sexual maturation in males. |

| Raspberry ketone | Melon fly (Zeugodacus cucurbitae) | No significant effect on sexual maturity, survival, or mating competitiveness. |

| Phenylurea derivatives | Beet armyworm (Spodoptera exigua) | Strong insecticidal activity. nih.gov |

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound can be inferred from studies on its close analog, raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). Research in animal models has provided a comprehensive understanding of its biotransformation.

Upon administration, raspberry ketone undergoes rapid metabolism. The primary metabolic pathway involves the reduction of the ketone group to a secondary alcohol, forming 4-(4-hydroxyphenyl)-2-butanol. This reduction is a major route of biotransformation.

In addition to the reduction of the ketone, other metabolic modifications occur, including conjugation reactions. The parent compound and its reduced metabolite are extensively conjugated with glucuronic acid and sulfate. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body.

The biotransformation of xenobiotics like phenylbutanones is primarily carried out by a variety of enzymes, with the cytochrome P450 (CYP450) superfamily playing a crucial role in phase I metabolism. While specific CYP450 isoforms responsible for the metabolism of this compound have not been definitively identified, it is likely that multiple isoforms are involved in its oxidative metabolism.

Phase II metabolism, which involves the conjugation of the parent compound and its phase I metabolites, is carried out by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes are responsible for the glucuronidation and sulfation of raspberry ketone and its alcohol metabolite.

The following table outlines the key aspects of the metabolic fate of raspberry ketone, which is expected to be similar for this compound.

| Metabolic Process | Key Metabolites/Pathways | Enzymes Involved (Putative) |

| Phase I Metabolism | ||

| Ketone Reduction | 4-(4-hydroxyphenyl)-2-butanol | Carbonyl reductases |

| Phase II Metabolism | ||

| Glucuronidation | Raspberry ketone glucuronide, 4-(4-hydroxyphenyl)-2-butanol glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Raspberry ketone sulfate, 4-(4-hydroxyphenyl)-2-butanol sulfate | Sulfotransferases (SULTs) |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies can provide valuable insights into the structural features that are important for their antimicrobial, insecticidal, or other biological effects.

A study on the sedative effects of benzylacetone (B32356) and its derivatives in mice demonstrated that modifications to the chemical structure significantly impact its activity. nih.gov The intensity of the sedative effect was found to depend on the functional group in the carbon chain and the substituents on the benzene (B151609) ring. nih.gov A quantitative structure-activity relationship (QSAR) study involving 17 benzylacetone derivatives helped to identify the key structural features for sedative activity. nih.gov

In the context of antimicrobial activity, SAR studies of benzylideneacetophenones have revealed that the presence of electron-donating groups at the para-position of both aromatic rings tends to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov This suggests that the electronic properties of the substituents on the phenyl ring of this compound could be crucial for its biological effects.

Furthermore, SAR studies on linezolid (B1675486) analogues, a class of antibiotics, have indicated that the polarity of substituents plays a significant role in their antibacterial activity. kcl.ac.uk The introduction of more polar groups can sometimes lead to a decrease in activity, possibly by affecting the compound's ability to bind to its target site or its transport across the bacterial cell membrane. kcl.ac.uk

The following table summarizes key SAR findings from studies on analogous compounds.

| Compound Class | Biological Activity | Key SAR Findings |

| Benzylacetone derivatives | Sedative | Activity depends on the functional group in the carbon chain and substituents on the benzene ring. nih.gov |

| Benzylideneacetophenones | Anti-inflammatory, Antioxidant, Antiulcer | Electron-donating groups at the para-position of the aromatic rings enhance activity. nih.gov |

| Linezolid analogues | Antibacterial | Polarity of substituents is important for activity; increased polarity can decrease activity. kcl.ac.uk |

Computational Chemistry and Molecular Modeling of 4 4 Methylphenyl 2 Butanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules, predicting their reactivity, and determining thermodynamic properties. These calculations provide insights into molecular orbitals, charge distribution, and the energies of different conformational states.

A thorough search of scientific literature reveals no specific studies that have applied DFT or other quantum chemical methods to analyze the electronic structure and reactivity of 4-(4-Methylphenyl)-2-butanone. Such a study would typically involve optimizing the molecule's geometry to find its most stable conformation and calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. While computational studies have been performed on similar compounds, like its hydroxylated analog Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone), the specific data for this compound is not available in published research.

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies predict binding modes and estimate the binding affinity, often expressed as a binding energy or inhibition constant.

Currently, there are no published molecular docking studies detailing the interaction of this compound with any specific biological targets. Research in this area would be necessary to explore its potential pharmacological or toxicological mechanisms by identifying protein partners and characterizing the nature of the intermolecular interactions at the binding site.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the conformational changes of a molecule over time and to study its interactions with its environment, such as a solvent or a biological membrane. This provides a detailed view of the molecule's flexibility and dynamic behavior.

No specific molecular dynamics simulation studies have been published for this compound. Such simulations could provide valuable information on its conformational landscape, the stability of different rotamers, and how it interacts with water or other solvents at an atomic level.

In Silico Assessment of ADMET and Toxicity Profiles

In silico tools are frequently used in the early stages of drug discovery and chemical safety assessment to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are based on the molecule's structure and are calculated using various models and algorithms.

While dedicated, in-depth in silico ADMET and toxicity studies for this compound are not found in the literature, several chemical databases provide computationally predicted properties. These predictions offer a preliminary assessment of the compound's potential pharmacokinetic and safety profile. For instance, properties predicted by ChemAxon and ALOGPS are available in the FooDB database foodb.ca.

Below is a table of predicted physicochemical and pharmacokinetic properties for this compound.

| Property | Predicted Value | Source |

| Water Solubility | 0.072 g/L | ALOGPS foodb.ca |

| logP (Octanol-Water Partition Coefficient) | 2.9 | ChemAxon foodb.ca |

| logS (Aqueous Solubility) | -3.4 | ALOGPS foodb.ca |

| pKa (Strongest Acidic) | 19.59 | ChemAxon foodb.ca |

| pKa (Strongest Basic) | -7.3 | ChemAxon foodb.ca |

| Polar Surface Area | 17.07 Ų | ChemAxon foodb.ca |

| Number of Rotatable Bonds | 3 | ChemAxon foodb.ca |

| Bioavailability | Yes | ChemAxon foodb.ca |

| Lipinski's Rule of Five | Yes | ChemAxon foodb.ca |

| Ghose Filter | Yes | ChemAxon foodb.ca |

| Veber's Rule | Yes | ChemAxon foodb.ca |

These predictions suggest that this compound has drug-like properties according to Lipinski's Rule of Five and is likely to have good bioavailability foodb.ca. However, these are computational predictions and would require experimental validation.

Advanced Theoretical Analyses (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of packing forces, such as hydrogen bonds and van der Waals interactions. This analysis requires crystallographic data obtained from methods like X-ray diffraction.

As there are no published crystal structures for this compound, a Hirshfeld surface analysis has not been performed for this compound. This type of advanced theoretical analysis is contingent on the successful crystallization of the compound and subsequent structural determination.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 4-(4-Methylphenyl)-2-butanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. Both ¹H and ¹³C NMR spectroscopy are employed to piece together the connectivity of atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the methyl group attached to the aromatic ring typically appear as a singlet in the aromatic region. The aromatic protons themselves usually present as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the aromatic ring and those adjacent to the carbonyl group will each produce distinct multiplets, with their chemical shifts influenced by the neighboring functional groups. The terminal methyl protons of the butanone chain will appear as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of this compound will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ketone functional group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 205-220 ppm. The carbon atoms of the aromatic ring will have signals in the aromatic region (approximately 110-160 ppm), with the carbon attached to the alkyl chain and the carbon attached to the methyl group showing distinct shifts. The carbons of the alkyl chain and the terminal methyl group will appear at higher field strengths.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0-7.2 (m) | 128-130 |

| Aromatic C-CH₃ | - | 135-137 |

| Aromatic C-CH₂ | - | 138-140 |

| Ar-CH₂ | 2.8-3.0 (t) | 40-45 |

| CH₂-C=O | 2.6-2.8 (t) | 48-52 |

| C=O | - | 207-210 |

| CO-CH₃ | 2.1-2.3 (s) | 28-32 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These methods measure the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the most prominent and diagnostic absorption band in its IR spectrum is the strong peak corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak is typically observed in the region of 1705-1725 cm⁻¹. The presence of this strong absorption is a clear indicator of the ketone functional group.

Other important characteristic absorptions include:

C-H stretching vibrations of the aromatic ring, which appear as a group of peaks in the region of 3000-3100 cm⁻¹.

C-H stretching vibrations of the aliphatic (alkyl) parts of the molecule, which are observed just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-H bending vibrations of the methyl and methylene groups.

The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for its identification by comparison with a reference spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Ketone C=O | Stretch | 1705-1725 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound (C₁₁H₁₄O), the expected monoisotopic mass is 162.1045 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 162. This peak confirms the molecular weight of the compound.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, characteristic fragments would include the loss of a methyl group (CH₃•) to give a fragment at m/z 147, and the loss of an acetyl group (CH₃CO•) resulting in a fragment at m/z 119. Another significant fragment often observed is the tropylium (B1234903) ion at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group.

HRMS can be used to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification of the compound and its degradation products in complex mixtures.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 162 | [M]⁺ | [C₁₁H₁₄O]⁺ |

| 147 | [M - CH₃]⁺ | [C₁₀H₁₁O]⁺ |

| 119 | [M - CH₃CO]⁺ | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-MS, GC-MS, TLC)

Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity. These methods are often coupled with spectroscopic detectors for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. foodb.ca In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum provides definitive identification. foodb.ca

High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (HPLC-MS) is another powerful tool for the analysis of this compound. HPLC separates compounds based on their differential partitioning between a mobile liquid phase and a stationary solid phase. This technique is particularly useful for analyzing less volatile compounds or complex mixtures.

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (Rf value) is a characteristic property that can be used for identification.

X-ray Diffraction (XRD) for Crystalline Structure and Intermolecular Interactions

Furthermore, XRD reveals how the molecules are packed in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and, if applicable, hydrogen bonding. This information is crucial for understanding the physical properties of the solid material, including its melting point and solubility. While detailed XRD studies on this specific compound are not widely published, the technique remains a powerful tool for its solid-state characterization.

UV-Vis Spectroscopy for Photostability and Degradation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light in this region. The aromatic ring in this compound acts as a chromophore.

The UV-Vis spectrum of this compound will show characteristic absorption bands corresponding to the electronic transitions within the benzene ring. By monitoring changes in the UV-Vis spectrum over time upon exposure to light, the photostability of the compound can be assessed. The appearance of new absorption bands or a decrease in the intensity of the original bands can indicate photodegradation.

Furthermore, by analyzing the spectral changes, it is possible to gain insights into the degradation pathways and identify the formation of photoproducts. This information is important for understanding the stability of the compound under various storage and usage conditions.

Emerging Research Frontiers and Future Directions for 4 4 Methylphenyl 2 Butanone

Innovations in Sustainable Synthesis and Process Development

The chemical industry's shift towards green chemistry is driving innovation in the synthesis of aromatic compounds like 4-(4-Methylphenyl)-2-butanone. acs.org Future research will likely focus on developing sustainable and efficient synthetic routes that minimize waste and energy consumption.

One promising area is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For instance, a two-step continuous flow synthesis has been successfully developed for related 4-aryl-2-butanones, involving an initial Mizoroki–Heck, Wittig, or aldol (B89426) reaction followed by selective hydrogenation. acs.org This approach could be adapted for the large-scale production of this compound.

Biocatalysis represents another key frontier in the sustainable synthesis of this compound. The use of enzymes, such as aryl-alcohol oxidases, can facilitate the production of valuable aldehydes from corresponding alcohols under mild conditions, eliminating the need for costly and often toxic heavy metal catalysts. hhu.de Research into identifying or engineering specific enzymes for the selective synthesis of this compound or its precursors is a promising avenue.

Table 1: Comparison of Synthetic Methodologies for Aryl-Butanones

| Methodology | Key Advantages | Potential Application to this compound |

|---|---|---|

| Continuous Flow Synthesis | Scalability, safety, efficiency | High-throughput production with minimal waste. acs.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Enantioselective synthesis of chiral derivatives. hhu.de |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Accelerated synthesis for research and development purposes. acs.org |

Deeper Mechanistic Understanding of Pharmacological Actions

While the pharmacological profile of this compound is not yet well-defined, research into structurally similar compounds, such as raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), suggests potential biological activities that warrant further investigation. Future studies will likely focus on elucidating the molecular mechanisms underlying any observed effects.

A critical area of research will be the identification of specific biological targets . This could involve screening this compound against a panel of receptors, enzymes, and ion channels to identify any high-affinity interactions. For example, computational docking studies have been used to predict the binding of raspberry ketone to various protein targets. A similar approach could be applied to this compound to generate initial hypotheses about its potential pharmacological actions.

Understanding the structure-activity relationships (SAR) of this compound and its derivatives will also be crucial. This involves synthesizing a series of analogs with systematic modifications to the chemical structure and evaluating how these changes affect biological activity. This information is vital for optimizing the potency and selectivity of any potential therapeutic agent.

Rational Design of Next-Generation Therapeutics and Agrochemicals

The scaffold of this compound presents a versatile starting point for the rational design of novel therapeutics and agrochemicals. Its aromatic ring and ketone functional group are amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological activity.

In the realm of therapeutics , the aryl-butanone core can be seen in various biologically active compounds. chemimpex.com For example, rational drug design has been employed to develop potent and selective agonists of the TRPV1 receptor from 4-(thiophen-2-yl)butanamide scaffolds. nih.gov This suggests that derivatives of this compound could be explored for their potential as modulators of various biological targets. The synthesis of aromatic heterocycles from aryl methyl ketones is a well-established field, and this chemistry could be applied to this compound to generate a diverse library of compounds for biological screening. nih.gov

In agrochemicals , there is a continuous need for new and effective pesticides and herbicides with improved environmental profiles. The structural features of this compound could be incorporated into new agrochemical designs. For instance, the compound could be used as a synthon to create more complex molecules with potential insecticidal or herbicidal properties.

Advanced Integrated Computational-Experimental Approaches

The integration of computational and experimental methods is becoming increasingly important in chemical research. For this compound, these approaches can accelerate the pace of discovery and provide deeper insights into its properties and interactions.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with biological macromolecules in atomic detail. nih.govacs.org For example, MD simulations have been used to investigate the binding of ligands to the aryl hydrocarbon receptor, providing insights into the structural basis of ligand recognition. nih.gov Similar simulations could be used to explore the potential binding modes of this compound to various protein targets.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of this compound derivatives with their biological activity. mdpi.commdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. Computational chemistry approaches have also been used to evaluate the physicochemical properties of related compounds like raspberry ketone, which can inform formulation and delivery strategies. nih.gov

Table 2: Potential Computational Approaches for this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets and key interactions. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and binding stability. | Understanding the dynamic nature of ligand-receptor interactions. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Guidance for the design of more potent and selective analogs. mdpi.com |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. | Insights into reaction mechanisms and spectroscopic properties. nih.gov |

Environmental Fate and Degradation Studies

Understanding the environmental fate and potential ecotoxicity of this compound is crucial for ensuring its safe and sustainable use. Future research in this area will likely focus on its persistence, bioaccumulation, and toxicity in various environmental compartments.

The biodegradation of aromatic compounds is a key process that determines their environmental persistence. nih.govresearchgate.net Microorganisms have evolved diverse metabolic pathways for the degradation of such compounds, often involving oxygenases that catalyze the initial steps of ring cleavage. unesp.brrsc.org Studies to identify microbial strains capable of degrading this compound and to elucidate the specific metabolic pathways involved will be important.

Assessing the ecotoxicity of this compound is another critical research direction. This involves evaluating its potential adverse effects on a range of aquatic and terrestrial organisms. For instance, a safety data sheet for the related compound 4-(4-Acetoxyphenyl)-2-butanone indicates that it is harmful to aquatic life. chemicalbook.com Similar assessments for this compound will be necessary to establish its environmental risk profile.

常见问题

Q. What are the optimized synthetic routes for 4-(4-Methylphenyl)-2-butanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound can be optimized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, using 4-methylacetophenone and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or p-TsOH) can yield the compound. Tailor reaction parameters by adjusting catalyst concentration (5–10 mol%) and temperature (80–120°C) to balance yield and purity. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) reveals distinct signals: δ 2.35 (s, 3H, CH₃), δ 2.55–2.75 (m, 4H, CH₂ groups), and δ 7.15–7.30 (m, 4H, aromatic protons). ¹³C NMR confirms carbonyl (δ 208 ppm) and aromatic carbons .

- Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 162 (C₁₁H₁₄O⁺), with fragmentation patterns aligning with NIST reference data .

- FTIR: A strong C=O stretch at ~1715 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ are diagnostic .

Q. How can solubility and stability be experimentally determined for this compound under varying laboratory conditions?

Methodological Answer:

- Solubility: Use a gravimetric method by dissolving the compound in solvents (e.g., ethanol, ether, or water) at 25°C. Centrifuge suspensions and quantify supernatant concentration via UV-Vis (λ_max ≈ 270 nm) .

- Stability: Perform accelerated degradation studies (40–60°C, 75% relative humidity) over 4–8 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and identify byproducts using LC-MS .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Store in sealed containers at 2–8°C to prevent oxidation. Use inert atmosphere (N₂/Ar) for long-term storage .

- Hazard Mitigation: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring (e.g., nitro or hydroxy substituents) influence physicochemical properties?

Methodological Answer: Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases polarity, raising melting points (e.g., 4-Hydroxy-4-(4-nitrophenyl)-2-butanone, mp 223–225°C) and reducing solubility in non-polar solvents. Assess substituent effects via Hammett plots or computational modeling (DFT) to predict logP and pKa shifts .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

Q. What are the primary degradation products of this compound under thermal or oxidative stress?

Methodological Answer: Thermal degradation (150–200°C) produces 4-methylstyrene and CO₂ via retro-aldol cleavage. Oxidative pathways (H₂O₂/Fe²⁺) yield hydroxylated derivatives (e.g., 4-(4-Hydroxyphenyl)-2-butanone), identified via GC-MS or high-resolution orbitrap MS .

Q. What role does this compound play in structure-activity relationships (SAR) for bioactive analogs?

Methodological Answer: The ketone group serves as a hydrogen-bond acceptor in drug-receptor interactions. For example, nabumetone (4-(6-Methoxy-2-naphthyl)-2-butanone) retains anti-inflammatory activity by mimicking prostaglandin E₂. Synthesize analogs with varied alkyl chain lengths and evaluate bioactivity via in vitro assays (e.g., COX-2 inhibition) .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer: Use EPI Suite or SPARC to estimate biodegradation half-life (t₁/₂) and octanol-water partition coefficient (logKow). Molecular dynamics simulations can model adsorption onto soil organic matter, validated by experimental LC-MS/MS analysis of leachate samples .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Methodological Answer:

Retrosynthesis Analysis